molecular formula C18H18FNO2S B1593021 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one CAS No. 951380-42-0

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

Cat. No. B1593021
M. Wt: 331.4 g/mol
InChI Key: ZIRLXIMCYJFTSB-UHFFFAOYSA-N
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Description

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C18H18FNO2S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Degradation Product Identification

The compound has been identified as a degradation product of Prasugrel hydrochloride under various stress conditions. It was characterized using techniques like GC/MS, FTIR, and 1H NMR in studies focusing on the stability and degradation pathways of Prasugrel (Housheh, Trefi, & Chehna, 2017).

Related Substance Synthesis and Characterization

During Prasugrel's process development, this compound was detected as a related substance (impurity). Its characterization was crucial for understanding the purity and quality of Prasugrel preparations (Sampath et al., 2012).

Role in Drug Metabolism

This compound is a key intermediate in the biotransformation of Prasugrel, a thienopyridine prodrug. The metabolic pathway involves its conversion to an active metabolite, showcasing its importance in the drug's pharmacokinetics and pharmacodynamics (Williams et al., 2008).

Contribution to Active Metabolite Formation

Studies have shown that the intestines play a significant role in converting Prasugrel to its active metabolite, in which this compound is a critical intermediate. This finding is vital for understanding the drug's absorption and activation in the body (Hagihara et al., 2011).

Impurity Formation and Identification in Drug Preparation

This compound was also identified as an impurity in Prasugrel hydrochloride tablets. Understanding its formation and structure is essential for quality control in pharmaceutical manufacturing (Arar, Sweidan, & Qasem, 2018).

Enzyme Interactions in Metabolism

The compound interacts with human liver microsomes and carboxylesterases in the process of converting Prasugrel to its active metabolite. These interactions are crucial for the drug's therapeutic efficacy (Rehmel et al., 2006).

properties

IUPAC Name

5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,11,17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRLXIMCYJFTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)CC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648921
Record name 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

CAS RN

951380-42-0
Record name 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

Citations

For This Compound
2
Citations
S Housheh, S Trefi, MF Chehna - Asian Journal of Pharmaceutical …, 2017 - academia.edu
The objective of the present work was to separate, identify and characterize the degradation products of Prasugrel hydrochloride under hydrolytic and oxidative stress conditions …
Number of citations: 13 www.academia.edu
S Arar, K Sweidan, S Qasem - Journal of Liquid Chromatography & …, 2018 - Taylor & Francis
New high-performance liquid chromatography method was developed for the determination of prasugrel HCl-related substances. Impurity profile of prasugrel HCl was established by …
Number of citations: 4 www.tandfonline.com

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